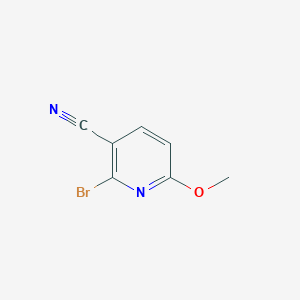2-Bromo-6-methoxynicotinonitrile
CAS No.: 1805580-26-0
Cat. No.: VC2722539
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1805580-26-0 |
|---|---|
| Molecular Formula | C7H5BrN2O |
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 2-bromo-6-methoxypyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H5BrN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 |
| Standard InChI Key | CCJWWICFJRKWQJ-UHFFFAOYSA-N |
| SMILES | COC1=NC(=C(C=C1)C#N)Br |
| Canonical SMILES | COC1=NC(=C(C=C1)C#N)Br |
2-Bromo-6-methoxynicotinonitrile is a pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the sixth position, and a nitrile functional group on the pyridine ring. Its unique structure imparts specific reactivity and properties, making it a valuable intermediate in various chemical syntheses.
Synthesis Methods
The synthesis of 2-Bromo-6-methoxynicotinonitrile involves several steps, starting from 6-methoxynicotinic acid. The process typically includes:
-
Bromination: The use of bromine or phosphorus tribromide to introduce a bromine atom at the second position of the pyridine ring.
-
Nitrile Formation: Conversion of the carboxylic acid group to a nitrile group, which can be achieved through dehydration reactions using appropriate reagents.
Table 2: Synthesis Conditions
| Reagent | Conditions | Yield |
|---|---|---|
| Bromine | Room temperature, dichloromethane | 70-80% |
| Phosphorus Tribromide | 0°C to room temperature, dichloromethane | 80-90% |
Applications and Potential Uses
2-Bromo-6-methoxynicotinonitrile has potential applications in medicinal chemistry and material science due to its reactivity and versatility as a synthetic intermediate. It can participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, making it useful for the synthesis of more complex organic molecules.
Table 3: Potential Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Synthesis of bioactive compounds |
| Material Science | Production of specialty materials |
| Organic Synthesis | Intermediate for complex molecules |
Safety and Handling
Handling 2-Bromo-6-methoxynicotinonitrile requires caution due to its potential toxicity. It is classified with hazard statements H302, H315, H319, H332, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper protective equipment and adherence to safety protocols are essential when working with this compound.
Table 4: Safety Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Research Findings and Future Directions
Recent studies have highlighted the importance of pyridine derivatives, including 2-Bromo-6-methoxynicotinonitrile, in drug discovery and development. Modifications to the pyridine ring can significantly influence biological activity, suggesting that further research may reveal specific pathways involved in its action. Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy, are crucial for confirming the structural characteristics and functional groups present in the compound.
Table 5: Spectroscopic Analysis
| Technique | Purpose |
|---|---|
| NMR | Confirm structural characteristics |
| Infrared Spectroscopy | Identify functional groups |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume